molecular formula C22H18N4O3 B11298046 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11298046
M. Wt: 386.4 g/mol
InChI Key: NPJIIODLWOAZKN-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Naphthylacetamide Moiety: This step involves the acylation of naphthalene derivatives followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(phenyl)acetamide
  • 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-naphthyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H18N4O3/c1-29-17-11-9-16(10-12-17)20-13-23-26(22(28)25-20)14-21(27)24-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,14H2,1H3,(H,24,27)

InChI Key

NPJIIODLWOAZKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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